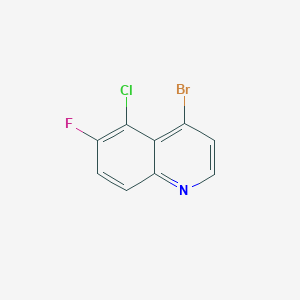

4-Bromo-5-chloro-6-fluoroquinoline

説明

“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

Quinolines, including “4-Bromo-5-chloro-6-fluoroquinoline”, are synthesized through various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . Another method involves the synthesis of a novel class of (hydroxyalkylamino)quinoline derivatives via cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides .

Molecular Structure Analysis

The molecular formula of “4-Bromo-5-chloro-6-fluoroquinoline” is C9H4BrClFN . The molecular weight is 260.49 .

Chemical Reactions Analysis

The reactivity of “4-Bromo-5-chloro-6-fluoroquinoline” includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .

科学的研究の応用

Antibacterial Agents

The quinoline core, particularly when fluorinated, is known for its antibacterial properties. The presence of bromo, chloro, and fluoro substituents can enhance the activity by affecting the lipophilicity and electronic properties of the molecule. This compound could be investigated for its potential use as a scaffold in designing novel antibacterial agents, exploiting its ability to inhibit bacterial DNA gyrase or topoisomerase IV .

Antimalarial Drugs

Fluorinated quinolines have a history of use in antimalarial drugs. The specific pattern of halogenation in 4-Bromo-5-chloro-6-fluoroquinoline may offer a unique approach to combating resistant strains of malaria. Research could focus on synthesizing derivatives that target the parasite’s heme detoxification pathway .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. It could be tailored to fit into the active sites of various enzymes, disrupting their function. This application is particularly relevant in the development of treatments for diseases where enzyme malfunction plays a role, such as certain cancers or metabolic disorders .

Agricultural Chemicals

In agriculture, fluorinated quinolines can serve as the basis for herbicides and pesticides. The electron-withdrawing halogens could enhance the compound’s ability to interfere with essential biological processes in weeds or pests, providing a new tool for crop protection .

Liquid Crystal Components

The structural rigidity and polarizability of halogenated quinolines make them suitable for use in liquid crystals. Research into 4-Bromo-5-chloro-6-fluoroquinoline could explore its potential as a component in liquid crystal displays, possibly offering improved thermal stability and response times .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of halogenated quinolines are beneficial in OLEDs. The compound could be used in the emissive layer of OLEDs, potentially leading to devices with better efficiency and longer lifespans due to the stability provided by the halogen atoms .

Cancer Research

Given the role of quinolines in medicinal chemistry, particularly in antineoplastic drugs, 4-Bromo-5-chloro-6-fluoroquinoline could be valuable in cancer research. It might serve as a lead compound for the development of new chemotherapeutic agents, especially those targeting DNA replication or repair mechanisms .

Synthetic Organic Chemistry

The compound’s reactivity, due to the presence of multiple halogens, makes it a versatile intermediate in synthetic organic chemistry. It could be used to create a variety of complex molecules through reactions such as nucleophilic aromatic substitution or cross-coupling .

将来の方向性

“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . It can also be used in the preparation of dyes for the applications of OLEDs and solar cells .

特性

IUPAC Name |

4-bromo-5-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-3-4-13-7-2-1-6(12)9(11)8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQBQWVJJPCATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-6-fluoroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)

![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)

![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)

![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)